![molecular formula C21H17N3O2 B5547904 8-(2-furyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5547904.png)

8-(2-furyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

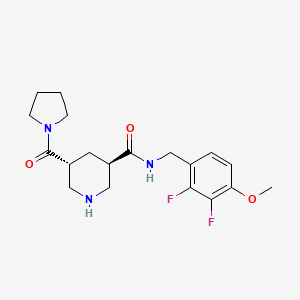

The synthesis of pyrazolo[1,5-a]quinazolin-ones typically involves multicomponent reactions, condensation of o-aminobenzamides with aromatic aldehydes, or cyclization of quinazolin-4(3H)-ones with various reagents. Notably, a method for the solid-phase synthesis of 4,8-disubstituted-8,9-dihydropyrazino[2,3-g]quinazolin-7(6H)-ones showcases the diversity in synthetic approaches towards such compounds (Zhang et al., 2008). Furthermore, the synthesis of furyl-, furylvinyl-, and thienyl-substituted quinazolin-4-ones highlights the adaptability of synthetic routes to incorporate different substituents and achieve varied molecular architectures (Zaytsev et al., 2015).

Molecular Structure Analysis

The molecular structures of pyrazolo[1,5-a]quinazolin-ones and their derivatives have been extensively studied, often revealing intricate patterns of molecular conformations and supramolecular assemblies. Investigations into the crystal structures of these compounds frequently uncover details regarding their conformations, hydrogen bonding, and π-π stacking interactions, which are crucial for understanding their chemical reactivity and biological activity (Cruz et al., 2006).

Chemical Reactions and Properties

Pyrazolo[1,5-a]quinazolin-ones undergo various chemical reactions, including cyclocondensations and catalyzed oxidative couplings, which are pivotal for their functionalization and diversification. For instance, the iodine-catalyzed oxidative synthesis of quinazolin-4(3H)-ones from 2-aminobenzamides and aryl methyl ketones exemplifies the type of chemical transformations these compounds can undergo, expanding their chemical and biological utility (Mohammed et al., 2015).

Physical Properties Analysis

The physical properties of pyrazolo[1,5-a]quinazolin-ones, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. These properties are essential for determining their suitability in various applications, including pharmaceutical formulation and material science. Detailed Raman, crystal structure, and Hirshfeld surface analyses provide insights into the intermolecular interactions and physical characteristics of these compounds, aiding in the prediction of their behavior in different environments (Geesi et al., 2020).

Chemical Properties Analysis

The chemical properties of pyrazolo[1,5-a]quinazolin-ones, including their reactivity, stability, and interaction with biological targets, are central to their application in drug discovery and synthetic chemistry. The regioselective synthesis of derivatives and their pharmacological investigations underscore the significance of understanding the chemical behavior of these compounds for developing new therapeutics (Alagarsamy et al., 2002).

Aplicaciones Científicas De Investigación

Structure-Activity Relationships

Research has explored the structure-activity relationships of compounds similar to 8-(2-furyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one. For instance, studies have identified potent adenosine antagonists within this chemical class, offering insights into receptor modulation mechanisms. The exploration of structural analogs has contributed to understanding the binding potency and activity differences across biological systems, highlighting the impact of substituents on biological activity (J. Francis et al., 1988).

Antimicrobial and Antifungal Activities

Some derivatives of the mentioned compound have shown significant antimicrobial and antifungal properties. Research in this domain has led to the development of novel compounds with potential applications in treating infections. Studies have synthesized and evaluated the activities of these compounds against various bacterial and fungal strains, contributing to the search for new antimicrobial agents (T. Shah & V. Desai, 2007).

Anticancer Activities

Compounds structurally related to 8-(2-furyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one have been investigated for their anticancer properties. The synthesis of novel derivatives has been guided by the aim to improve antitubercular and anticancer efficacy. These studies have led to the identification of compounds with potent activity against various cancer cell lines, offering potential pathways for the development of new anticancer therapies (N. M. Raghavendra et al., 2007).

Molecular Docking Studies

Research involving molecular docking studies of 2‐(Furan‐2‐yl)quinazolin‐4‐one derivatives, including those similar to the specified compound, has been conducted to evaluate their potential as antiproliferative agents against cancer cell lines. These studies provide insights into the interactions between these compounds and biological targets, such as enzymes or receptor sites, informing the design of more effective anticancer drugs (M. F. Ahmed & A. Belal, 2015).

Direcciones Futuras

Propiedades

IUPAC Name |

8-(furan-2-yl)-2-methyl-3-phenyl-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O2/c1-13-20(14-6-3-2-4-7-14)21-22-12-16-17(24(21)23-13)10-15(11-18(16)25)19-8-5-9-26-19/h2-9,12,15H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEYHTKDNMRRVIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)CC(C3)C5=CC=CO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(2-furyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-1,3-dimethyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-1H-pyrazole-4-sulfonamide](/img/structure/B5547821.png)

![7-[(1-methyl-1H-imidazol-2-yl)methyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5547826.png)

![1-isopropyl-N-{2-[(4-methoxyphenyl)thio]ethyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5547843.png)

![2-methyl-4-(3-{[4-(6-methyl-2-pyridinyl)-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5547852.png)

![4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-2(1H)-quinolinone](/img/structure/B5547856.png)

![7-methyl-N'-[4-(methylthio)benzylidene]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbohydrazide](/img/structure/B5547882.png)

![5-(1,5-dimethyl-1H-pyrazol-4-yl)-N-1,9-dioxaspiro[5.5]undec-4-ylisoxazole-3-carboxamide](/img/structure/B5547893.png)

![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5547905.png)

![N-{2-[4-(dimethylamino)phenyl]ethyl}-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5547917.png)

![1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one oxime](/img/structure/B5547925.png)